molecular formula C14H23Cl2N5 B12220408 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine dihydrochloride

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine dihydrochloride

Cat. No.: B12220408
M. Wt: 332.3 g/mol
InChI Key: VWBJQUBGXBZNOS-UHFFFAOYSA-N
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Description

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine dihydrochloride is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with a tert-butyl group at the 6-position and a piperidine moiety attached to the triazolopyridazine core. The dihydrochloride form indicates the presence of two hydrochloride molecules associated with the compound, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the Triazolopyridazine Core: : The synthesis begins with the formation of the triazolopyridazine core. This can be achieved by reacting a suitable hydrazine derivative with a pyridazine precursor under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as acetic acid at elevated temperatures.

  • Introduction of the Tert-butyl Group: : The tert-butyl group is introduced via alkylation. This step involves the reaction of the triazolopyridazine intermediate with a tert-butyl halide (e.g., tert-butyl bromide) in the presence of a base such as potassium carbonate.

  • Attachment of the Piperidine Moiety: : The piperidine ring is then attached to the triazolopyridazine core through a nucleophilic substitution reaction. This step involves the reaction of the intermediate with piperidine under reflux conditions.

  • Formation of the Dihydrochloride Salt: : Finally, the compound is converted to its dihydrochloride form by treating it with hydrochloric acid. This step enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be employed to modify the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Dihydro derivatives of the triazolopyridazine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: The compound’s unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine dihydrochloride involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety enhances the compound’s binding affinity and selectivity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one: This compound shares the triazolopyridazine core but lacks the piperidine moiety.

    [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds have a similar triazole ring but differ in the fused ring system and substituents.

Uniqueness

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine dihydrochloride is unique due to the presence of both the tert-butyl group and the piperidine moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H23Cl2N5

Molecular Weight

332.3 g/mol

IUPAC Name

6-tert-butyl-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride

InChI

InChI=1S/C14H21N5.2ClH/c1-14(2,3)11-4-5-12-16-17-13(19(12)18-11)10-6-8-15-9-7-10;;/h4-5,10,15H,6-9H2,1-3H3;2*1H

InChI Key

VWBJQUBGXBZNOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCNCC3)C=C1.Cl.Cl

Origin of Product

United States

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